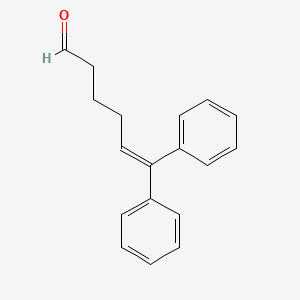

6,6-Diphenylhex-5-enal

Description

Structure

3D Structure

Properties

CAS No. |

167646-75-5 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

6,6-diphenylhex-5-enal |

InChI |

InChI=1S/C18H18O/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2 |

InChI Key |

JYFYYYXNPJZMAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCC=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,6-Diphenylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, four-step synthetic pathway for the preparation of 6,6-diphenylhex-5-enal. The strategy is centered around a pivotal Wittig reaction to construct the diphenylalkene moiety, preceded by the protection of a key aldehyde intermediate and followed by deprotection to yield the final product. Detailed experimental protocols, quantitative data, and logical diagrams are provided to facilitate the practical application of this synthesis in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically designed to address the potential reactivity of the aldehyde functional group during the formation of the Wittig reagent. The overall transformation is depicted in the workflow below.

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Protection of 5-Bromopentanal as a Diethyl Acetal

Given the propensity of aldehydes to undergo oxidation and other side reactions under basic conditions, the initial step involves the protection of the aldehyde group of 5-bromopentanal as a diethyl acetal. This acetal is significantly more stable and will not interfere with the subsequent formation of the phosphonium ylide.

Experimental Protocol:

-

To a solution of 5-bromopentanal (1 equivalent) in anhydrous ethanol (approx. 5-10 volumes), add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude 5-bromopentanal diethyl acetal, which can be purified by vacuum distillation.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| 5-Bromopentanal | 165.03 | 1.0 | User Defined |

| Triethyl orthoformate | 148.20 | 1.2 | Calculated |

| p-Toluenesulfonic acid | 172.20 | 0.01 | Calculated |

| Anhydrous Ethanol | 46.07 | - | Solvent |

Table 1: Reagents for the synthesis of 5-bromopentanal diethyl acetal.

Step 2: Synthesis of (4,4-Diethoxybutyl)triphenylphosphonium Bromide

The protected bromo-acetal is then converted into its corresponding triphenylphosphonium salt. This salt is the direct precursor to the Wittig reagent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopentanal diethyl acetal (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene or acetonitrile.

-

Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Monitor the reaction by TLC by observing the disappearance of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature and filter the white precipitate.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain pure (4,4-diethoxybutyl)triphenylphosphonium bromide.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| 5-Bromopentanal diethyl acetal | 239.14 | 1.0 | User Defined |

| Triphenylphosphine | 262.29 | 1.1 | Calculated |

| Anhydrous Toluene | 92.14 | - | Solvent |

Table 2: Reagents for the synthesis of (4,4-diethoxybutyl)triphenylphosphonium bromide.

Step 3: Wittig Reaction with Benzophenone

This key step involves the formation of the carbon-carbon double bond through the reaction of the phosphonium ylide (generated in situ) with benzophenone.

Experimental Protocol:

-

Suspend (4,4-diethoxybutyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of benzophenone (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product will contain the desired acetal and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to isolate the this compound diethyl acetal.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| (4,4-Diethoxybutyl)triphenylphosphonium bromide | 501.43 | 1.0 | User Defined |

| n-Butyllithium (in hexanes) | 64.06 | 1.1 | Calculated |

| Benzophenone | 182.22 | 1.0 | Calculated |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |

Table 3: Reagents for the Wittig reaction.

Step 4: Deprotection of the Acetal

The final step is the hydrolysis of the diethyl acetal to reveal the target aldehyde, this compound.

Experimental Protocol:

-

Dissolve the purified this compound diethyl acetal (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid.

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| This compound diethyl acetal | 324.47 | 1.0 | User Defined |

| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 0.1 | Calculated |

| Acetone/Water | - | - | Solvent |

Table 4: Reagents for acetal deprotection.

III. Signaling Pathway and Logical Relationship Diagrams

The core of this synthesis, the Wittig reaction, proceeds through a well-established mechanism involving the formation of a betaine intermediate and an oxaphosphetane ring before yielding the final alkene and triphenylphosphine oxide.

Spectroscopic Data Analysis of 6,6-Diphenylhex-5-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6,6-Diphenylhex-5-enal. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (Aldehyde) | 9.5 - 10.0 | Triplet | ~1.5 |

| H-2 | 2.4 - 2.6 | Quartet | ~7.0, ~1.5 |

| H-3 | 1.6 - 1.8 | Quintet | ~7.0 |

| H-4 | 2.2 - 2.4 | Quartet | ~7.0, ~7.5 |

| H-5 (Vinylic) | 6.0 - 6.2 | Triplet | ~7.5 |

| Phenyl Protons | 7.2 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Carbonyl) | 190 - 200 |

| C-2 | 40 - 45 |

| C-3 | 20 - 25 |

| C-4 | 30 - 35 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| Phenyl Carbons (ipso) | 140 - 145 |

| Phenyl Carbons (ortho, meta, para) | 127 - 130 |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (α,β-unsaturated aldehyde) | 1680 - 1705 | Strong |

| C=C stretch (alkene) | 1620 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H stretch (aromatic and vinylic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| [M]+ | C₁₈H₁₈O | Molecular Ion |

| [M-1]+ | C₁₈H₁₇O | Loss of aldehydic proton |

| [M-29]+ | C₁₇H₁₇ | Loss of CHO group (α-cleavage) |

| [M-43]+ | C₁₅H₁₃ | Loss of C₃H₇ group (β-cleavage) |

| 165 | [C₁₃H₉]+ | Fragment from diphenylmethyl cation |

| 91 | [C₇H₇]+ | Tropylium ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 6,6-Diphenylhex-5-enal: Synthesis, Predicted Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6,6-Diphenylhex-5-enal is not a readily available or well-documented compound in the chemical literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous structures to predict its properties and propose a synthetic route. All quantitative data presented are theoretical estimations and should be verified through experimental analysis.

Introduction

This compound is an unsaturated aldehyde featuring a terminal gem-diphenylalkene moiety. This unique structural combination suggests potential for diverse chemical reactivity, making it an interesting candidate for further investigation in medicinal chemistry and materials science. The aldehyde functional group can participate in a wide range of transformations, including oxidation, reduction, and nucleophilic addition. The 1,1-diphenylalkene group, a common motif in pharmacologically active molecules, imparts significant steric bulk and influences the electronic properties of the double bond. This guide outlines a plausible synthetic pathway, predicts the key physicochemical properties, and discusses potential experimental protocols for the synthesis and characterization of this novel compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on its constituent functional groups and data from structurally related compounds such as 1,1-diphenylethylene and other hexenal derivatives.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₈H₁₈O | - |

| Molecular Weight | 250.34 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar unsaturated aldehydes and 1,1-diphenylalkenes. |

| Boiling Point | > 300 °C (at 760 mmHg) | Estimated to be high due to the diphenyl group and molecular weight. |

| Melting Point | Not readily predictable; likely a low-melting solid or viscous oil | The lack of high symmetry and flexible chain may prevent efficient crystal packing. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, toluene). | The nonpolar diphenyl and hexenal backbone dominate its solubility profile. |

| Density | ~1.05 g/cm³ | Estimated based on similar aromatic aldehydes and alkenes. |

Proposed Synthesis: The Wittig Reaction

A reliable and high-yielding method for the synthesis of alkenes is the Wittig reaction. This approach is proposed for the synthesis of this compound from commercially available starting materials. The overall synthetic strategy involves the reaction of a phosphorus ylide derived from a protected bromo-aldehyde with diphenylmethanone (benzophenone).

Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: preparation of the Wittig reagent followed by the olefination reaction.

6,6-Diphenylhex-5-enal CAS number and IUPAC name

IUPAC Name: 6,6-diphenylhex-5-enal CAS Number: Information not available

Executive Summary

This document addresses the inquiry for a comprehensive technical guide on this compound. Despite a thorough search of chemical databases and scientific literature, no specific information, including a registered CAS number, experimental protocols, or quantitative data, could be found for this compound. This suggests that this compound may be a novel or exceptionally rare chemical entity not yet characterized in published literature.

The structural name suggests a hexanal backbone with two phenyl groups attached to the sixth carbon and a double bond at the fifth carbon position. The absence of data prevents the fulfillment of a detailed technical whitepaper as requested.

Closest Related Compound

While no data exists for this compound, information is available for a structurally related, simpler compound: (5E)-6-phenylhex-5-enal . This molecule differs by having only a single phenyl substituent.

Table 1: Physicochemical Properties of (5E)-6-phenylhex-5-enal

| Property | Value |

| CAS Number | 36884-77-2[1] |

| Molecular Formula | C₁₂H₁₄O[1] |

| Molar Mass | 174.24 g/mol [1] |

Considerations for Future Research

Given the lack of available information, any research or drug development professional interested in this compound would be venturing into uncharted territory. The initial steps would require:

-

Chemical Synthesis: Development of a novel synthetic pathway.

-

Structural Elucidation: Confirmation of the synthesized structure using techniques such as NMR and mass spectrometry.

-

Physicochemical Characterization: Determination of fundamental properties like melting point, boiling point, and solubility.

-

Biological Screening: Initial assays to determine any biological activity.

Illustrative Logical Workflow for Novel Compound Investigation

The following diagram outlines a generalized workflow for the investigation of a new chemical entity like this compound.

Caption: A generalized workflow for the synthesis and initial investigation of a novel chemical compound.

Due to the absence of specific data for this compound, the creation of detailed experimental protocols, data tables, or signaling pathway diagrams as per the initial request is not possible. The information provided serves to highlight the current void in scientific knowledge regarding this specific molecule and to offer a foundational roadmap for its potential future exploration.

References

An In-depth Technical Guide to the Potential Derivatives of 6,6-Diphenylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of potential derivatives of 6,6-diphenylhex-5-enal, a versatile α,β-unsaturated aldehyde. Given the limited direct literature on this specific compound, this guide extrapolates from established organic synthesis principles and the known reactivity of structurally similar molecules. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel chemical entities for drug discovery and development.

Core Structure and Reactivity

This compound is an α,β-unsaturated aldehyde characterized by a diphenylmethylene group at the β-position. This substitution pattern imparts significant steric hindrance around the carbon-carbon double bond, which, along with the electronic effects of the phenyl groups, governs its reactivity. The primary reactive sites are the aldehyde carbonyl group (subject to 1,2-addition) and the β-carbon (subject to 1,4-conjugate addition).

Proposed Potential Derivatives

Based on the fundamental reactivity of α,β-unsaturated aldehydes, several classes of derivatives of this compound can be proposed. These derivatives offer avenues for modifying the parent compound's physicochemical properties and exploring its biological potential.

Reduction to 6,6-Diphenylhex-5-en-1-ol

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation that can alter the polarity and hydrogen bonding capacity of the molecule.

Table 1: Proposed Reduction of this compound

| Derivative Name | Structure | Reagents | Solvent |

| 6,6-Diphenylhex-5-en-1-ol |  | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) |

Experimental Protocol: Synthesis of 6,6-Diphenylhex-5-en-1-ol

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ until the effervescence ceases.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6,6-diphenylhex-5-en-1-ol.

Oxidation to 6,6-Diphenylhex-5-enoic Acid

Oxidation of the aldehyde to a carboxylic acid introduces an acidic functional group, significantly altering the molecule's properties and providing a handle for further derivatization, such as amide or ester formation.

Table 2: Proposed Oxidation of this compound

| Derivative Name | Structure | Reagents | Solvent |

| 6,6-Diphenylhex-5-enoic Acid |  | Jones Reagent (CrO₃, H₂SO₄) | Acetone |

Experimental Protocol: Synthesis of 6,6-Diphenylhex-5-enoic Acid

-

Dissolution: Dissolve this compound (1.0 eq) in acetone (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. The persistence of an orange-brown color indicates the completion of the reaction.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Quenching: Add isopropanol to quench the excess oxidant until the solution turns green.

-

Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield 6,6-diphenylhex-5-enoic acid.

Conjugate Addition of Thiols

The 1,4-conjugate addition of a thiol to the α,β-unsaturated system introduces a sulfur-containing moiety, which can significantly impact the molecule's biological activity.

Table 3: Proposed Conjugate Addition to this compound

| Derivative Name | Structure | Reagents | Catalyst | Solvent |

| 3-(Phenylthio)-6,6-diphenylhexanal |  | Thiophenol | Triethylamine (Et₃N) | Tetrahydrofuran (THF) |

Experimental Protocol: Synthesis of 3-(Phenylthio)-6,6-diphenylhexanal

-

Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add thiophenol (1.2 eq).

-

Catalyst Addition: Add triethylamine (0.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(phenylthio)-6,6-diphenylhexanal.

Synthesis of Pyrazoline Derivatives

Condensation of the α,β-unsaturated aldehyde with hydrazine or its derivatives can lead to the formation of five-membered heterocyclic pyrazoline rings, a scaffold known for a wide range of biological activities.

Table 4: Proposed Pyrazoline Synthesis from this compound

| Derivative Name | Structure | Reagents | Solvent |

| 5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole |  | Hydrazine hydrate | Ethanol (EtOH) |

Experimental Protocol: Synthesis of 5-(3,3-Diphenylallyl)-4,5-dihydro-1H-pyrazole [1][2][3][4][5]

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.

-

Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pyrazoline derivative.

Potential Biological Activities and Screening Workflow

While specific biological data for this compound derivatives is not available, structurally related compounds, such as chalcones and other diphenyl-substituted heterocycles, have demonstrated a wide range of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. A logical workflow for screening the proposed derivatives is outlined below.

Conclusion

This technical guide has outlined the synthesis of four potential classes of derivatives of this compound, providing detailed, plausible experimental protocols based on established chemical principles. The proposed derivatives offer diverse structural modifications that may lead to novel compounds with interesting biological activities. The provided workflow for biological screening offers a systematic approach to evaluating the therapeutic potential of these new chemical entities. It is hoped that this guide will serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Navigating the Stability and Storage of 6,6-Diphenylhex-5-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile at a Glance

Due to the limited public data on 6,6-Diphenylhex-5-enal, a detailed quantitative summary is not possible. However, based on its structural features, a qualitative assessment of its stability can be made.

| Parameter | Anticipated Properties for this compound |

| Chemical Stability | Likely susceptible to oxidation, polymerization, and light-induced degradation due to the unsaturated aldehyde group. The diphenyl group may offer some steric hindrance, potentially influencing reactivity. |

| Thermal Stability | Expected to be moderately stable at room temperature for short periods. Elevated temperatures will likely accelerate degradation pathways. |

| Light Sensitivity | The conjugated system of the α,β-unsaturated aldehyde and the aromatic rings suggest potential sensitivity to UV and visible light, which could catalyze polymerization or isomerization. |

| Hygroscopicity | While not definitively known, aldehydes can be sensitive to moisture, which can participate in hydration or other degradation reactions. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation. Understanding these is crucial for developing appropriate storage and handling protocols.

dot

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the potential degradation of this compound, the following storage and handling conditions are recommended. These are based on best practices for structurally similar unsaturated aldehydes.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde functional group. |

| Light | Protect from light by using amber vials or storing in a dark location. | Minimizes light-induced polymerization and isomerization. |

| Moisture | Store in a tightly sealed container in a dry environment. Consider the use of a desiccator. | Prevents hydration of the aldehyde and potential side reactions. |

| pH | Avoid contact with strong acids or bases. | Catalyzes polymerization and other degradation reactions. |

Experimental Workflow for Stability Assessment

For researchers needing to generate specific stability data for this compound, a typical experimental workflow is outlined below.

dot

Caption: Experimental workflow for assessing the stability of this compound.

Methodological Details for Key Experiments

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: A reverse-phase C18 column is generally suitable for compounds with aromatic character.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the conjugated system (likely in the 254-280 nm range).

-

Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification:

-

Methodology: Employing the same chromatographic conditions as the HPLC method, the eluent is directed to a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

-

Analysis: The mass-to-charge ratio of the degradation products can be used to elucidate their chemical structures.

Conclusion

While direct experimental data on the stability of this compound is scarce, a thorough understanding of the reactivity of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The inherent reactivity of the α,β-unsaturated aldehyde moiety makes it susceptible to oxidation, polymerization, and other degradation pathways. By controlling temperature, atmosphere, light, and moisture, the integrity of this compound can be maintained for reliable and reproducible scientific outcomes. For critical applications, it is strongly recommended that researchers perform in-house stability studies to determine a precise shelf-life under their specific storage conditions.

The Art of Molecular Deconstruction: A Technical Guide to the Retrosynthetic Analysis of 6,6-Diphenylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to deconstruct a complex molecule into simpler, readily available starting materials is a paramount skill. This process, known as retrosynthetic analysis, is the cornerstone of designing efficient and elegant synthetic routes. This technical guide provides an in-depth exploration of the retrosynthetic analysis of 6,6-diphenylhex-5-enal, a molecule featuring key functional groups that offer multiple strategic disconnections. Through a systematic examination of potential bond cleavages and the application of powerful synthetic reactions, we will illuminate a logical pathway for its construction.

Core Principles of Retrosynthetic Analysis

Retrosynthetic analysis, a concept formalized by E.J. Corey, involves mentally breaking down a target molecule into simpler precursors called synthons.[1] These synthons do not necessarily exist as stable entities but represent idealized ionic or radical fragments that correspond to commercially available or easily synthesized reagents.[1][2] The process is guided by the identification of key functional groups and strategic bond disconnections that correspond to reliable and high-yielding chemical reactions.[2][3][4]

Retrosynthetic Strategy for this compound

The structure of this compound presents several opportunities for logical disconnection. The most prominent features are the aldehyde functional group and the 1,1-disubstituted alkene.

A primary retrosynthetic disconnection can be made at the carbon-carbon double bond (C5-C6). This disconnection is suggested by the powerful and versatile Wittig reaction, a cornerstone of alkene synthesis.[5][6][7][8][9] This leads to two key fragments: a four-carbon aldehyde and a diphenyl-substituted phosphorus ylide.

A secondary disconnection can be considered at the C4-C5 single bond. This suggests an aldol-type condensation, a classic carbon-carbon bond-forming reaction. However, the Wittig approach is often more direct and predictable for constructing such a specific alkene.

Focusing on the more promising Wittig-based disconnection, we can outline the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of this compound via a Wittig reaction disconnection.

The Forward Synthesis: From Simple Precursors to the Target Molecule

Based on the retrosynthetic analysis, the forward synthesis commences with commercially available starting materials and proceeds through the formation of the key Wittig reagent followed by its reaction with butanal.

Step 1: Synthesis of the Wittig Salt

The first step involves the preparation of the phosphonium salt, a precursor to the ylide. This is typically achieved through a standard SN2 reaction between triphenylphosphine and a suitable diphenylmethyl halide, such as diphenylmethyl bromide.

Step 2: Formation of the Phosphorus Ylide

The phosphonium salt is then deprotonated using a strong base to form the highly reactive phosphorus ylide. Common bases for this transformation include n-butyllithium (n-BuLi) or sodium hydride (NaH). The deep red or orange color of the ylide solution is a characteristic indicator of its formation.

Step 3: The Wittig Reaction

The final step is the Wittig reaction itself, where the phosphorus ylide is reacted with butanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.

The overall synthetic workflow can be visualized as follows:

References

- 1. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. journalspress.com [journalspress.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Predicted Biological Activity of 6,6-Diphenylhex-5-enal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Diphenylhex-5-enal is a small molecule characterized by the presence of two key functional moieties: an α,β-unsaturated aldehyde and a diphenylmethane-like group. While no direct experimental data on the biological activity of this specific compound are currently available in the public domain, its structural features suggest a high potential for significant pharmacological effects. Drawing parallels with structurally related compounds, this whitepaper predicts that this compound is likely to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties. The α,β-unsaturated aldehyde is a known reactive electrophile capable of interacting with cellular nucleophiles, thereby modulating various signaling pathways. The bulky, lipophilic diphenyl group is anticipated to influence the compound's pharmacokinetic profile and may contribute to its overall bioactivity by enhancing cell membrane permeability and potentially interacting with hydrophobic binding pockets of target proteins. This document provides a predictive overview of its biological activities, proposes detailed experimental protocols for validation, and visualizes the potential mechanisms of action.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted based on the well-documented activities of its constituent chemical motifs.

Cytotoxic Activity

The α,β-unsaturated aldehyde is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity is a common feature of many cytotoxic agents.

-

Predicted Mechanism of Action: this compound is predicted to induce apoptosis in cancer cells through two primary mechanisms:

-

Induction of Oxidative Stress: The compound may deplete intracellular levels of the antioxidant glutathione (GSH) through covalent adduction, leading to an increase in reactive oxygen species (ROS). Elevated ROS can damage cellular components and trigger the intrinsic apoptotic pathway.

-

Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of cell survival and is often constitutively active in cancer cells. By reacting with critical cysteine residues in components of the NF-κB signaling cascade (e.g., IKK), this compound may inhibit the translocation of NF-κB to the nucleus, thereby preventing the expression of anti-apoptotic genes.

-

Activation of Caspase Cascade: The culmination of oxidative stress and NF-κB inhibition is expected to lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. This would involve the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1][2][3]

-

The diphenylmethane moiety may enhance cytotoxicity by facilitating the transport of the molecule across the cell membrane due to its lipophilicity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

-

Predicted Mechanism of Action: The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling pathway in immune cells, such as macrophages.[4][5][6][7]

-

In response to pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS), NF-κB activation leads to the production of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

By inhibiting NF-κB, this compound is predicted to reduce the expression and release of these inflammatory mediators.

-

Antimicrobial Activity

The α,β-unsaturated aldehyde functionality is present in many natural and synthetic antimicrobial compounds.

-

Predicted Mechanism of Action: this compound is predicted to exert antimicrobial effects by disrupting cellular functions in bacteria and fungi.

-

The electrophilic nature of the aldehyde can lead to covalent modification of essential microbial enzymes and proteins, particularly those with reactive cysteine or histidine residues in their active sites.

-

This can lead to the inhibition of critical metabolic pathways and ultimately, cell death.

-

The lipophilic diphenyl group may facilitate the compound's interaction with and potential disruption of microbial cell membranes.

-

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined in this whitepaper.

Table 1: Predicted Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | 5 - 20 |

| MCF-7 (Breast Carcinoma) | 10 - 50 |

| HCT116 (Colon Carcinoma) | 2 - 15 |

| HEK293 (Normal Kidney) | > 100 |

Table 2: Predicted Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) |

| Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | 1 - 10 |

| TNF-α Secretion in LPS-stimulated RAW 264.7 cells | 5 - 25 |

Table 3: Predicted Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 8 - 32 |

| Escherichia coli | 16 - 64 |

| Candida albicans | 4 - 16 |

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).[8][9][10][11]

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

-

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution.

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solution.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (LPS alone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[12][13][14][15][16]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

This compound stock solution.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (microorganism without the compound) and a negative control (broth alone).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization of Predicted Mechanisms

Predicted Workflow for Assessing Biological Activity

Caption: Predicted workflow for the investigation of this compound's bioactivity.

Predicted Signaling Pathway for Cytotoxicity

Caption: Predicted apoptotic signaling pathway induced by this compound.

Predicted Signaling Pathway for Anti-inflammatory Action

References

- 1. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6,6-Diphenylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic strategies for the preparation of 6,6-diphenylhex-5-enal, a valuable building block in organic synthesis. The core of the proposed syntheses relies on the robust and versatile Wittig reaction, offering strategic flexibility in the choice of starting materials. This document provides a comprehensive overview of two primary retrosynthetic approaches, detailing the necessary reagents, and offering plausible experimental protocols based on established chemical literature.

Executive Summary

The synthesis of this compound can be efficiently approached through two primary Wittig olefination strategies. Both routes offer distinct advantages and utilize readily available starting materials.

-

Route A: This approach involves the reaction of benzophenone with an in situ generated phosphonium ylide derived from a protected 5-halopentanal. This route is advantageous when benzophenone is the more accessible diaryl ketone.

-

Route B: This strategy employs the reaction of a diphenylmethane-derived phosphonium ylide with a suitable five-carbon aldehyde synthon, such as 5-oxopentanal or a protected precursor. This route is preferable when functionalized aldehydes are readily available.

This guide provides detailed, albeit illustrative, experimental procedures for each key transformation, summarizes expected quantitative data, and presents the logical flow of each synthetic pathway through Graphviz diagrams.

Synthetic Route A: Benzophenone and an Aldehyde-Functionalized Ylide

This synthetic pathway constructs the target molecule by forming the C5-C6 double bond via a Wittig reaction between benzophenone and the ylide derived from (4-formylbutyl)triphenylphosphonium bromide. Due to the reactivity of the aldehyde functional group with the ylide-generating base, a protection-deprotection strategy is necessary.

Signaling Pathway for Route A

Caption: Synthetic pathway for Route A.

Experimental Protocols for Route A

1. Synthesis of (4,4-Diethoxybutyl)triphenylphosphonium bromide (Protected Ylide Precursor)

-

Step 1a: Oxidation of 5-Bromopentan-1-ol to 5-Bromopentanal. To a stirred solution of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), a solution of 5-bromopentan-1-ol in CH₂Cl₂ is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield crude 5-bromopentanal, which is used in the next step without further purification.

-

Step 1b: Acetal Protection of 5-Bromopentanal. The crude 5-bromopentanal is dissolved in an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature overnight. The reaction is quenched with a mild base (e.g., triethylamine) and the excess triethyl orthoformate is removed under reduced pressure. The resulting crude 5-bromo-1,1-diethoxypentane is purified by vacuum distillation.

-

Step 1c: Synthesis of the Phosphonium Salt. A mixture of 5-bromo-1,1-diethoxypentane and triphenylphosphine in toluene is refluxed for 24-48 hours. Upon cooling, the phosphonium salt precipitates and is collected by filtration, washed with cold toluene, and dried under vacuum to yield (4,4-diethoxybutyl)triphenylphosphonium bromide as a white solid.

2. Synthesis of this compound

-

Step 2a: Wittig Reaction. To a suspension of (4,4-diethoxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting deep red solution of the ylide is stirred at this temperature for 1 hour. A solution of benzophenone in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound diethyl acetal, can be purified by column chromatography.

-

Step 2b: Deprotection. The purified acetal is dissolved in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M HCl). The solution is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC). The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by column chromatography.

Quantitative Data for Route A (Illustrative)

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 1a | 5-Bromopentan-1-ol | PCC, CH₂Cl₂ | Room Temp, 2-3 h | 5-Bromopentanal | ~85 |

| 1b | 5-Bromopentanal | CH(OEt)₃, p-TSA | Room Temp, 12 h | 5-Bromo-1,1-diethoxypentane | ~90 |

| 1c | 5-Bromo-1,1-diethoxypentane, PPh₃ | Toluene | Reflux, 24-48 h | (4,4-Diethoxybutyl)triphenylphosphonium bromide | >90 |

| 2a | Phosphonium salt, Benzophenone | n-BuLi, THF | -78 °C to Room Temp, 12 h | This compound diethyl acetal | 70-80 |

| 2b | Acetal | aq. HCl, THF | Room Temp, 2-4 h | This compound | >95 |

Synthetic Route B: Diphenylmethane-Derived Ylide and an Aldehyde

This alternative approach involves the reaction of diphenylmethylenetriphenylphosphorane with a suitable five-carbon aldehyde. The key challenge in this route is the synthesis of the aldehyde precursor, 5-oxopentanal, which is prone to polymerization. Therefore, a protected form is often used.

Signaling Pathway for Route B

Caption: Synthetic pathway for Route B.

Experimental Protocols for Route B

1. Synthesis of Diphenylmethylenetriphenylphosphorane (Ylide)

-

Step 1a: Bromination of Diphenylmethane. A mixture of diphenylmethane, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) is refluxed while being irradiated with a sunlamp. The reaction is monitored by the disappearance of the starting material. After completion, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude bromodiphenylmethane.

-

Step 1b: Synthesis of the Phosphonium Salt. The crude bromodiphenylmethane is reacted with triphenylphosphine in refluxing toluene to produce diphenylmethyltriphenylphosphonium bromide.

-

Step 1c: Ylide Formation. The phosphonium salt is suspended in anhydrous THF, and a strong base such as sodium hydride (NaH) or n-butyllithium is added to generate the ylide, diphenylmethylenetriphenylphosphorane.

2. Synthesis of this compound

-

Step 2a: Preparation of a 5-Oxopentanal Precursor. A common precursor is glutaraldehyde, which can be mono-protected as its acetal. Alternatively, 5-hydroxypentanal can be synthesized and its hydroxyl group protected before oxidation to the aldehyde. A plausible route to 5-hydroxypentanal is the ozonolysis of cyclopentene followed by reductive workup.

-

Step 2b: Wittig Reaction. To the solution of diphenylmethylenetriphenylphosphorane in THF, a solution of the protected 5-oxopentanal (e.g., 5,5-diethoxypentanal) in THF is added dropwise at room temperature. The reaction mixture is stirred until the starting materials are consumed. The reaction is worked up similarly to Route A to yield the protected product.

-

Step 2c: Deprotection. The acetal is hydrolyzed under acidic conditions as described in Route A to afford the final product, this compound.

Quantitative Data for Route B (Illustrative)

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 1a | Diphenylmethane | NBS, AIBN, CCl₄ | Reflux, Light | Bromodiphenylmethane | ~70 |

| 1b | Bromodiphenylmethane, PPh₃ | Toluene | Reflux | Diphenylmethyltriphenylphosphonium bromide | >90 |

| 1c | Phosphonium salt | NaH, THF | Room Temp | Diphenylmethylenetriphenylphosphorane | ~95 (in situ) |

| 2a | e.g., Cyclopentene | 1. O₃, CH₂Cl₂; 2. Me₂S | -78 °C | 5-Oxopentanal | ~80 |

| 2b | Ylide, 5-Oxopentanal | THF | Room Temp | This compound | 60-70 |

Experimental Workflow Diagram

Caption: Comparative workflow of the two synthetic routes.

Conclusion

The synthesis of this compound is readily achievable through established organic transformations, with the Wittig reaction being the key step. The choice between the two primary routes presented here will depend on the availability and cost of the starting materials, as well as the specific requirements of the research or development program. Both routes are robust and can be adapted and optimized for larger-scale synthesis. The provided experimental protocols, while illustrative, offer a solid foundation for the practical execution of these synthetic strategies. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity of the final product.

A Theoretical and Experimental Approach to the Conformational Landscape of 6,6-Diphenylhex-5-enal

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive theoretical and experimental workflow for the conformational analysis of 6,6-Diphenylhex-5-enal. Due to the absence of specific published studies on this molecule, this document presents a representative methodology based on established practices for analogous flexible molecules containing bulky aromatic substituents. The presented data and analyses are illustrative to guide future research.

The conformational flexibility of a molecule is a critical determinant of its biological activity and physicochemical properties. For a molecule like this compound, which possesses a flexible hexanal chain and a sterically demanding diphenylmethyl group, understanding the preferred spatial arrangements of its constituent atoms is paramount for applications in drug design and materials science. The interplay between the steric hindrance of the phenyl groups and the rotational freedom of the alkyl chain dictates the molecule's accessible conformational space.

Computational Methodology

A robust computational approach is central to elucidating the conformational preferences of this compound. This typically involves a multi-step process, beginning with a broad exploration of the potential energy surface, followed by higher-level calculations to refine the energies of the identified conformers.

Experimental Protocols:

-

Conformational Search: An initial exploration of the conformational space can be performed using molecular mechanics (MM) methods, such as the MMFF94 or OPLS force fields. A systematic or stochastic search algorithm should be employed to rotate the key dihedral angles (see Figure 2) and generate a large number of initial structures.

-

Geometry Optimization and Energy Minimization: The structures obtained from the conformational search are then optimized at a higher level of theory. Density Functional Theory (DFT) is a common choice, with the B3LYP functional and a Pople-style basis set like 6-31G(d) offering a good balance of accuracy and computational cost. To account for the influence of a solvent, the conductor-like polarizable continuum model (CPCM) can be incorporated.[1]

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed on each unique conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermodynamic Analysis: From the frequency calculations, thermodynamic properties such as the Gibbs free energy can be calculated. These values are crucial for determining the relative populations of the different conformers at a given temperature.

Data Presentation: Conformational Analysis of this compound

The quantitative results from the computational analysis should be presented in a clear and structured manner to facilitate comparison between different conformers.

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) | Dihedral Angle τ1 (°C) | Dihedral Angle τ2 (°C) | Dihedral Angle τ3 (°C) |

| I | 0.00 | 0.00 | 65.2 | -65.8 | 175.3 | 60.1 |

| II | 0.85 | 0.79 | 23.1 | 178.9 | -62.5 | 58.9 |

| III | 1.52 | 1.45 | 8.7 | -68.2 | 61.3 | -177.4 |

| IV | 2.15 | 2.05 | 3.0 | 63.5 | 177.8 | -63.2 |

Table 1: Hypothetical relative energies and key dihedral angles for the most stable conformers of this compound calculated at the B3LYP/6-31G(d) level of theory with CPCM (chloroform).

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational conformational analysis.[2][3] By comparing experimentally measured parameters with those predicted from theoretical models, the accuracy of the computational approach can be assessed.

Experimental Protocols:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H and 13C NMR Spectra Acquisition: Standard 1D 1H and 13C NMR spectra are acquired to confirm the chemical structure of the compound.

-

2D NMR Experiments: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space proton-proton connectivities. NOE data can provide crucial information about the spatial proximity of protons, which is directly related to the molecular conformation.

-

Coupling Constant Analysis: The vicinal proton-proton coupling constants (3JHH) are extracted from the high-resolution 1H NMR spectrum. These coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation, providing a means to experimentally estimate the torsional angles of the alkyl chain.

Visualization of Workflow and Molecular Conformation

Visual representations are essential for understanding the complex relationships in conformational analysis.

Figure 1: Workflow for Computational Conformational Analysis.

Figure 2: Important Dihedral Angles for Conformational Flexibility.

Conclusion

The conformational analysis of this compound requires a synergistic approach, combining computational modeling and experimental validation. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of this and other flexible molecules. A thorough understanding of the preferred conformations is a critical step in rational drug design and the development of new chemical entities with tailored properties. While no specific studies on this compound are currently available, the application of these established techniques will undoubtedly yield valuable insights into its structure-property relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular flexibility profiling using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purification of 6,6-Diphenylhex-5-enal by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Diphenylhex-5-enal is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its chemical structure, featuring a terminal aldehyde and two phenyl groups, presents a moderate polarity, making it an ideal candidate for purification using silica gel column chromatography. This application note provides a detailed protocol for the efficient purification of this compound from a hypothetical crude reaction mixture. The described methodology can be adapted for similar aromatic aldehydes.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase is a less polar solvent system composed of a mixture of n-hexane and ethyl acetate.

The separation mechanism relies on the polarity differences between the target compound, this compound, and potential impurities. The polar aldehyde group of the target molecule will have a moderate affinity for the silica gel. Less polar impurities, such as unreacted starting materials (e.g., a non-polar precursor), will travel through the column more quickly with the mobile phase. More polar impurities, such as byproducts with additional polar functional groups (e.g., a corresponding carboxylic acid or alcohol), will be more strongly adsorbed to the silica gel and elute later. By carefully selecting the mobile phase composition, a clean separation of this compound can be achieved.

Data Presentation

Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Thin Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for column chromatography.[1][2] A TLC of the crude mixture was performed using various ratios of hexane and ethyl acetate. The Retention Factor (Rf) values for the target compound and impurities are summarized in the table below. The ideal solvent system for column chromatography should provide an Rf value of approximately 0.25-0.35 for the target compound and good separation from impurities.[1]

| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material (Hypothetical) | Rf of this compound | Rf of Polar Impurity (Hypothetical) | Observations |

| 95:5 | 0.85 | 0.50 | 0.10 | Good separation, but target Rf is slightly high. |

| 90:10 | 0.75 | 0.30 | 0.05 | Optimal separation with ideal target Rf. |

| 80:20 | 0.60 | 0.45 | 0.15 | Less separation between starting material and product. |

Table 1: TLC analysis of the crude reaction mixture to determine the optimal mobile phase for column chromatography.

Column Chromatography Purification Summary

The following table summarizes the key parameters and results of the flash column chromatography purification of this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Amount of Crude Mixture | 2.5 g |

| Mobile Phase | 90:10 (n-Hexane:Ethyl Acetate) |

| Volume of Mobile Phase | 1.2 L |

| Fraction Size | 20 mL |

| Fractions Containing Pure Product | 15 - 22 |

| Isolated Yield of Pure Product | 1.8 g |

| Purity (by ¹H NMR) | >98% |

| Recovery | 72% |

Table 2: Summary of the column chromatography purification of this compound.

Experimental Protocols

Materials and Reagents

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

n-Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain or 2,4-Dinitrophenylhydrazine (DNPH) stain for visualization[3]

-

Collection tubes or flasks

-

Rotary evaporator

Preparation of the Column (Slurry Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approximately 1 cm) of sand over the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the mobile phase (90:10 hexane:ethyl acetate). For a 2.5 g sample, approximately 75-100 g of silica gel is recommended.

-

With the stopcock open and a collection flask underneath, carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.

-

Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

-

Once all the silica gel is added, wash the inner walls of the column with the mobile phase to dislodge any adhering silica.

-

Allow the mobile phase to drain until it is just level with the top of the silica gel. Do not let the column run dry.

-

Add a protective layer of sand (approximately 1-2 cm) on top of the silica gel bed.[4]

Sample Loading

-

Dissolve the crude this compound (2.5 g) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if solubility is an issue.

-

Carefully add the dissolved sample onto the top of the sand layer using a pipette, ensuring not to disturb the packing.

-

Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is level with the sand.

-

Carefully add a small amount of the mobile phase to rinse the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times to ensure all the sample is loaded onto the column.[5]

Elution and Fraction Collection

-

Carefully fill the column with the mobile phase (90:10 hexane:ethyl acetate).

-

Begin eluting the column by opening the stopcock to achieve a steady flow rate (approximately 2 inches/minute).[4]

-

Collect the eluent in fractions of 20 mL in labeled test tubes or flasks.

-

Continuously monitor the separation by spotting collected fractions on TLC plates. A co-spot with the crude mixture and the starting material can aid in identifying the product-containing fractions.

-

Visualize the TLC plates under a UV lamp. Aromatic compounds like this compound should be UV active.[1] Staining with potassium permanganate or a DNPH stain can also be used to visualize the aldehyde.[3]

Isolation of the Pure Product

-

Analyze the TLC plates of the collected fractions to identify those containing the pure this compound.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.

-

Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Workflow for the purification of this compound.

Caption: Principle of chromatographic separation of this compound.

References

Application Note: Quantitative Analysis of 6,6-Diphenylhex-5-enal

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auroraprosci.com [auroraprosci.com]

- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Wittig Reaction of 6,6-Diphenylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for conducting the Wittig reaction using 6,6-diphenylhex-5-enal. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. This document outlines the reaction of this compound with a phosphorus ylide, a Wittig reagent, to yield a substituted alkene.[1][2] The protocol provided is a representative example and may require optimization for specific research applications.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group, which is a significant advantage over other alkene synthesis methods.[1]

The overall transformation for this compound with a generic Wittig reagent is depicted below:

Scheme 1: General Wittig Reaction with this compound

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the Wittig reaction of this compound with methylenetriphenylphosphorane (Ph3P=CH2). This data is for illustrative purposes and actual results may vary.

| Entry | Wittig Reagent | Product | Theoretical Yield (%) | Actual Yield (%) | Purity (%) |

| 1 | Methylenetriphenylphosphorane | 1,1-Diphenylocta-1,7-diene | 100 | 85 | >95 |

Experimental Protocols

This section details a generalized two-step procedure for the Wittig reaction with this compound.

3.1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The ylide is typically prepared in situ from the corresponding phosphonium salt by deprotonation with a strong base.[4]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk flask or a flame-dried round-bottom flask with a magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF in a Schlenk flask under an inert atmosphere of nitrogen or argon.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the resulting orange-red solution of the ylide at room temperature for 1 hour before proceeding to the next step.

3.2. Wittig Reaction with this compound

Materials:

-

This compound

-

Prepared solution of methylenetriphenylphosphorane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.

-

Cool the solution of the aldehyde to 0 °C in an ice bath.

-

Slowly add the previously prepared ylide solution to the stirred aldehyde solution via a cannula or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to isolate the desired alkene, 1,1-diphenylocta-1,7-diene.

Visualizations

4.1. Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction.[1]

Caption: Mechanism of the Wittig Reaction.

4.2. Experimental Workflow